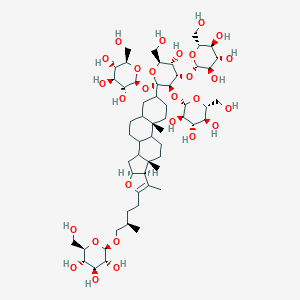
(3R,4R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride
Vue d'ensemble
Description
(3R,4R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride, commonly referred to as ATH, is a synthetic chemical compound that has been studied for its potential applications in scientific research. ATH is a derivative of the amino acid lysine and is commonly used as a reagent in laboratory experiments. ATH has been found to possess a number of biochemical and physiological effects, which can be exploited in a variety of scientific applications.
Applications De Recherche Scientifique
Analytical Techniques for Anti-diabetic Drugs
Empagliflozin, a chemically related compound to the one you're interested in, has been the focus of extensive analytical method development due to its role in treating type 2 diabetes. Sophisticated analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-high Performance Liquid Chromatography (UPLC) are employed for its quantification in pharmaceutical products. These methods are crucial for ensuring the quality of Empagliflozin formulations, offering high accuracy, reliability, and reproducibility, which are essential features for an ideal analytical method (Danao, 2021).
Synthesis of Oxazines and Benzoxazines
Oxazines and benzoxazines, related to the structural motifs found in complex organic molecules including some pharmaceuticals, are synthesized through dehydration of dihydroxy-oxazines. These compounds serve as important intermediates in chemical synthesis, offering pathways to create a wide range of chiral synthons and functional materials (Sainsbury, 1991).
Biomass Conversion to Chemicals
The conversion of plant biomass into valuable chemicals is a significant area of research. For example, 5-Hydroxymethylfurfural (HMF) is a key platform chemical derived from biomass that can be used to produce a variety of monomers, polymers, and other valuable chemicals. This research is vital for developing sustainable alternatives to non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Phosphonic Acid Applications
Phosphonic acid and its derivatives are utilized across a broad spectrum of applications due to their bioactive properties and ability to function as ligands for metal coordination. They play roles in drug development, surface functionalization, and the creation of supramolecular materials, highlighting their versatility and importance in both biological and material sciences (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Propriétés
IUPAC Name |
(3R,4R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4?,5-,6?;/m1./s1/i6+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLRMLTKYXDST-ZXGAALSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1C([C@@H]([C@H]([13CH](O1)O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583930 | |
| Record name | (4xi)-2-Amino-2-deoxy-D-(1-~13~C)-xylo-hexopyranose--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[15N]amino-2-deoxy-D-galactose hydrochloride | |
CAS RN |
478518-55-7 | |
| Record name | (4xi)-2-Amino-2-deoxy-D-(1-~13~C)-xylo-hexopyranose--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















